[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
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Overview
Description
Compound “[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride” is known as valganciclovir hydrochloride. It is a prodrug of ganciclovir, which means it is converted into the active drug ganciclovir in the body. Valganciclovir hydrochloride is primarily used as an antiviral medication to treat cytomegalovirus infections, particularly in patients with weakened immune systems, such as those who have undergone organ transplants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valganciclovir hydrochloride is synthesized through a series of chemical reactions starting from ganciclovirThe final step involves the conversion of the ester into the hydrochloride salt form .
Industrial Production Methods: Industrial production of valganciclovir hydrochloride involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The synthesis is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Valganciclovir hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction is particularly important as it converts valganciclovir into its active form, ganciclovir, in the body .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze valganciclovir into ganciclovir.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize valganciclovir.
Reduction: Reducing agents like sodium borohydride can be used to reduce valganciclovir.
Major Products Formed: The major product formed from the hydrolysis of valganciclovir is ganciclovir, which is the active antiviral agent. Other reactions may produce various intermediates and by-products depending on the specific conditions used .
Scientific Research Applications
Valganciclovir hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and drug delivery mechanisms.
Biology: Investigated for its effects on viral replication and immune response modulation.
Medicine: Extensively used in clinical research to develop treatments for viral infections, particularly cytomegalovirus.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Valganciclovir hydrochloride exerts its effects by being converted into ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing premature chain termination. This action effectively halts the replication of the virus. The primary molecular target is the viral DNA polymerase enzyme .
Comparison with Similar Compounds
Ganciclovir: The active form of valganciclovir, used directly as an antiviral agent.
Acyclovir: Another antiviral medication used to treat herpes simplex virus infections.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex infections.
Uniqueness: Valganciclovir hydrochloride is unique due to its high oral bioavailability compared to ganciclovir. This makes it more effective for oral administration, providing better patient compliance and therapeutic outcomes .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORWARFPXPVJLW-MTFPJWTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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